5K7Ulq8vdh
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Overview
Description
The compound with the identifier 5K7Ulq8vdh is known as 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol. This compound is a derivative of benzopyran and is characterized by its unique molecular structure, which includes a phenol group attached to a benzopyran ring system. The molecular formula of this compound is C18H20O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with phenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzopyran ring can be reduced to form dihydro derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenol group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can donate hydrogen atoms, which can neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol: is similar to other benzopyran derivatives such as:
Uniqueness
What sets 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol apart is its unique combination of a benzopyran ring with a phenol group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
56954-96-2 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-[(4S)-2,2,4-trimethyl-3H-chromen-4-yl]phenol |
InChI |
InChI=1S/C18H20O2/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,19H,12H2,1-3H3/t18-/m0/s1 |
InChI Key |
KXYDGGNWZUHESZ-SFHVURJKSA-N |
Isomeric SMILES |
C[C@]1(CC(OC2=CC=CC=C21)(C)C)C3=CC=C(C=C3)O |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)(C)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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